4-(Aminomethylene)-1-benzoxepin-3,5(2H, 4H)-dione
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Overview
Description
4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic compound with a unique structure that combines an aminomethylidene group with a benzoxepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . This reaction can be carried out under various conditions, including conventional heating and microwave irradiation, to achieve good yields and high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: Its properties might make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares a similar core structure but lacks the aminomethylidene group.
Benzoxazol: Another related compound with a different arrangement of atoms within the ring structure.
Coumarin Derivatives: These compounds have a similar benzopyrone core and exhibit various biological activities.
Uniqueness
What sets 4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione apart is its specific combination of functional groups and ring structure. This unique arrangement gives it distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-(aminomethylidene)-1-benzoxepine-3,5-dione |
InChI |
InChI=1S/C11H9NO3/c12-5-8-9(13)6-15-10-4-2-1-3-7(10)11(8)14/h1-5H,6,12H2 |
InChI Key |
RFLBKFHPUDUKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=CN)C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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